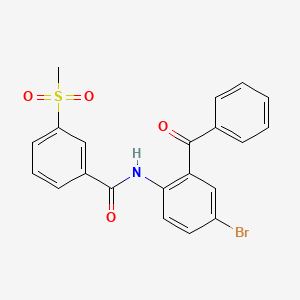

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine” is a chemical compound with the molecular formula C16H17N3O5S . It has a molecular weight of 363.39 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine” would include parameters like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Amine Protecting Groups: Sulfinamides, closely related to the subject compound, have been utilized as highly effective amine protecting groups. These protecting groups facilitate the conversion of amino alcohols into morpholines, demonstrating their utility in the synthesis of complex organic molecules, such as the antidepressant drug (S,S)-reboxetine (Fritz et al., 2011).

- Molecular Docking and Antimicrobial Activity: Compounds bearing structural similarities have been synthesized and evaluated for their antimicrobial activities. Molecular docking studies have shown that these compounds exhibit good binding affinities to the active sites of enzymes, demonstrating their potential in developing new antimicrobial agents (Janakiramudu et al., 2017).

Pharmacophore Development

- Antimicrobial Modulation: Sulfonamides, including derivatives with structural motifs related to "(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine", have been studied for their antimicrobial properties and ability to modulate the activity of antibiotics against multidrug-resistant strains. This underscores the compound's role in developing strategies to combat antibiotic resistance (Oliveira et al., 2015).

Chemical Reactions and Mechanisms

- Aromatic Nucleophilic Substitution: The study of aromatic nucleophilic substitution reactions has been facilitated by compounds structurally related to "(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine". These studies help in understanding the mechanisms of reactions in different solvents and can lead to the development of novel synthetic routes for chemical compounds (Emokpae et al., 1993).

Catalysis and Organic Transformations

- Synthesis of N-Heterocycles: The use of alpha-phenylvinylsulfonium salts in reactions with amino alcohols has enabled the efficient synthesis of morpholines and piperazines. This demonstrates the compound's relevance in the synthesis of N-heterocycles, which are crucial in pharmaceuticals and agrochemicals (Matlock et al., 2015).

Propiedades

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c20-19(21)15-7-3-4-8-16(15)25(22,23)17-13-5-1-2-6-14(13)18-9-11-24-12-10-18/h1-8,17H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWGUCDNUGRBTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Morpholin-4-ylphenyl)((2-nitrophenyl)sulfonyl)amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)

![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)

![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)

![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2916028.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)